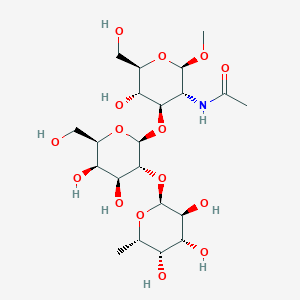
Ethyl 8-oxodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to Ethyl 8-oxodecanoate involves reactions of ethyl 4-oxoalkanoates with amines to form bicyclic lactams and heterocycles, a process that highlights the reactivity of the oxoalkanoate group under different conditions (Wedler, Schick, Scharfenberg-Pfeiffer, & Reck, 1992). These reactions are significant for understanding the synthetic pathways that can lead to or from Ethyl 8-oxodecanoate.
Molecular Structure Analysis
The molecular structure of Ethyl 8-oxodecanoate and related compounds has been elucidated through X-ray crystallography, revealing detailed insights into the spatial arrangement of atoms within the molecule. This structural information is crucial for understanding the compound's reactivity and properties. For instance, the crystal structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, a compound synthesized through similar reactions, was determined, showing the Z conformation about the C=C bond (Kumar et al., 2016).
Chemical Reactions and Properties
Ethyl 8-oxodecanoate's chemical reactivity includes its involvement in Knoevenagel condensation reactions, demonstrating its capacity to engage in carbon-carbon bond-forming reactions, which are fundamental in organic synthesis. These reactions not only illustrate the compound's reactivity but also its potential utility in synthesizing various organic molecules (Kumar et al., 2016; Kariyappa et al., 2016).
Aplicaciones Científicas De Investigación
Ethylene and Precursor Research in Plants
Ethylene, a simple two-carbon molecule, plays a crucial role in plant biology, impacting growth, development, and stress responses. Its precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), is more than just a stepping stone in ethylene biosynthesis; it has its own significance in plant biology. Research has explored ACC's roles beyond ethylene production, including its transport mechanisms, bacterial metabolism via ACC-deaminase to promote plant growth, and potential signaling roles independent of ethylene (Van de Poel & Van Der Straeten, 2014).
Biodegradation and Environmental Fate of Organic Compounds
The biodegradation and environmental fate of organic compounds, such as ethyl tert-butyl ether (ETBE), offer insights into how similar substances like Ethyl 8-oxodecanoate might behave in soil and groundwater. Microorganisms capable of degrading ETBE under aerobic conditions have been identified, though anaerobic biodegradation pathways remain less understood. These findings highlight the importance of understanding the biodegradability and environmental impact of chemical compounds, which could be relevant to research on Ethyl 8-oxodecanoate (Thornton et al., 2020).
Process Intensification in Chemical Production
Research into process intensification techniques for the production of ethyl acetate, a solvent and chemical precursor, can inform similar studies on Ethyl 8-oxodecanoate. Techniques such as reactive distillation and microwave-assisted synthesis offer advantages in efficiency and sustainability over traditional processes. These methods could potentially be applied to the synthesis or processing of Ethyl 8-oxodecanoate, highlighting the importance of innovative approaches in chemical manufacturing (Patil & Gnanasundaram, 2020).
Propiedades
IUPAC Name |
ethyl 8-oxodecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-3-11(13)9-7-5-6-8-10-12(14)15-4-2/h3-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTQADCCSVKUPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCCCCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645668 |
Source


|
| Record name | Ethyl 8-oxodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-oxodecanoate | |
CAS RN |
105906-29-4 |
Source


|
| Record name | Ethyl 8-oxodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[(2R,3S,6S)-3-Acetyloxy-6-[[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methoxy]-3,6-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B33660.png)



